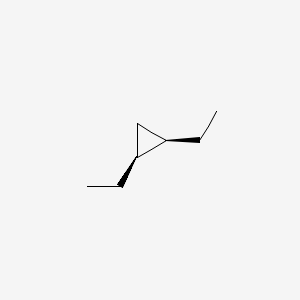
cis-1,2-Diethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2-Diethylcyclopropane: is an organic compound with the molecular formula C₇H₁₄ . It is a cyclopropane derivative where two ethyl groups are attached to the first and second carbon atoms in a cis configuration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction , which uses a carbenoid reagent such as diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to convert alkenes into cyclopropanes . For instance, starting with cis-3-hexene, the reaction with a Simmons-Smith reagent can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反应分析
Types of Reactions: cis-1,2-Diethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
科学研究应用
cis-1,2-Diethylcyclopropane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclopropane chemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cis-1,2-Diethylcyclopropane involves its interaction with various molecular targets and pathways. For example, in cyclopropanation reactions, the compound acts as an intermediate, where the carbene or carbenoid species adds to the double bond of an alkene, forming the cyclopropane ring . This reaction is stereospecific, maintaining the cis configuration of the starting material .
相似化合物的比较
trans-1,2-Diethylcyclopropane: The trans isomer of 1,2-Diethylcyclopropane.
cis-1,2-Dimethylcyclopropane: A similar compound with methyl groups instead of ethyl groups.
trans-1,2-Dimethylcyclopropane: The trans isomer of 1,2-Dimethylcyclopropane.
Uniqueness: cis-1,2-Diethylcyclopropane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted counterparts .
属性
分子式 |
C7H14 |
|---|---|
分子量 |
98.19 g/mol |
IUPAC 名称 |
(1R,2S)-1,2-diethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI 键 |
AKOVCHSGJHQHEH-KNVOCYPGSA-N |
手性 SMILES |
CC[C@H]1C[C@H]1CC |
规范 SMILES |
CCC1CC1CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


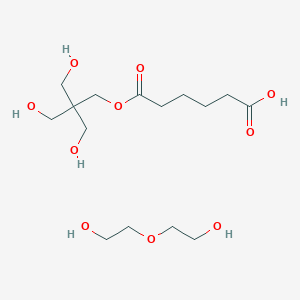
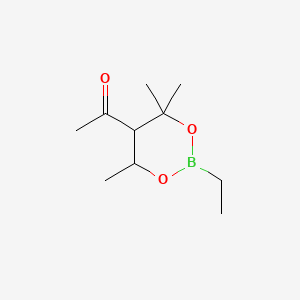

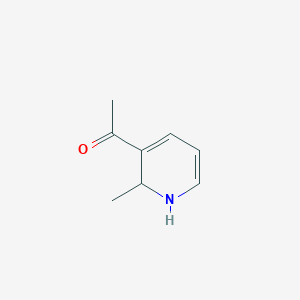
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
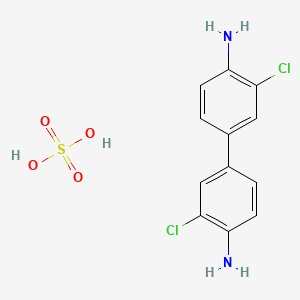
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

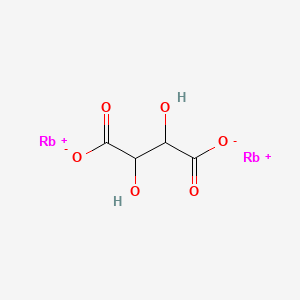
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
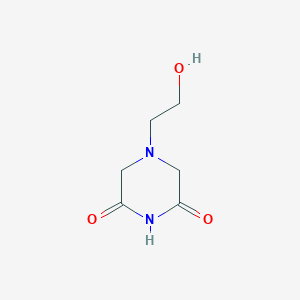
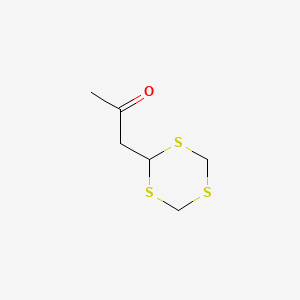

![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
